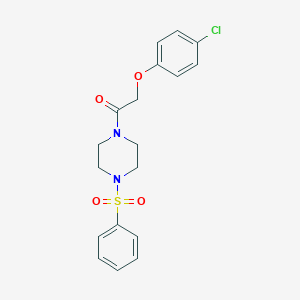![molecular formula C19H30N2S B247703 1-{1-[4-(Methylsulfanyl)benzyl]piperidin-4-yl}azepane](/img/structure/B247703.png)
1-{1-[4-(Methylsulfanyl)benzyl]piperidin-4-yl}azepane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-{1-[4-(Methylsulfanyl)benzyl]piperidin-4-yl}azepane, also known as MSBPA, is a chemical compound that has been the focus of scientific research due to its potential applications in various fields.
Mecanismo De Acción
1-{1-[4-(Methylsulfanyl)benzyl]piperidin-4-yl}azepane is a potent and selective inhibitor of monoamine oxidase B (MAO-B), an enzyme that is involved in the breakdown of dopamine in the brain. By inhibiting MAO-B, 1-{1-[4-(Methylsulfanyl)benzyl]piperidin-4-yl}azepane increases the levels of dopamine in the brain, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects
Studies have shown that 1-{1-[4-(Methylsulfanyl)benzyl]piperidin-4-yl}azepane can protect neurons from oxidative stress and reduce inflammation in the brain. It has also been shown to improve cognitive function in animal models of Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 1-{1-[4-(Methylsulfanyl)benzyl]piperidin-4-yl}azepane in lab experiments is its potent and selective inhibition of MAO-B. However, its limited solubility in water may pose a challenge in certain experiments.
Direcciones Futuras
There are several potential future directions for research on 1-{1-[4-(Methylsulfanyl)benzyl]piperidin-4-yl}azepane. One area of interest is its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Another area of interest is its potential use as a tool for studying the role of dopamine in the brain. Additionally, further research may be needed to optimize the synthesis method of 1-{1-[4-(Methylsulfanyl)benzyl]piperidin-4-yl}azepane and improve its solubility in water.
Métodos De Síntesis
The synthesis of 1-{1-[4-(Methylsulfanyl)benzyl]piperidin-4-yl}azepane involves the reaction of 4-(methylsulfanyl)benzylamine with 1-bromo-4-(piperidin-4-yl)butane in the presence of a base such as potassium carbonate. The resulting product is then treated with sodium hydride to obtain 1-{1-[4-(Methylsulfanyl)benzyl]piperidin-4-yl}azepane.
Aplicaciones Científicas De Investigación
1-{1-[4-(Methylsulfanyl)benzyl]piperidin-4-yl}azepane has been studied for its potential applications in various fields, including medicinal chemistry, neuroscience, and drug discovery. It has been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propiedades
Nombre del producto |
1-{1-[4-(Methylsulfanyl)benzyl]piperidin-4-yl}azepane |
|---|---|
Fórmula molecular |
C19H30N2S |
Peso molecular |
318.5 g/mol |
Nombre IUPAC |
1-[1-[(4-methylsulfanylphenyl)methyl]piperidin-4-yl]azepane |
InChI |
InChI=1S/C19H30N2S/c1-22-19-8-6-17(7-9-19)16-20-14-10-18(11-15-20)21-12-4-2-3-5-13-21/h6-9,18H,2-5,10-16H2,1H3 |
Clave InChI |
FGOJRDLAYKJAMQ-UHFFFAOYSA-N |
SMILES |
CSC1=CC=C(C=C1)CN2CCC(CC2)N3CCCCCC3 |
SMILES canónico |
CSC1=CC=C(C=C1)CN2CCC(CC2)N3CCCCCC3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![1-Benzoyl-4-[(4-methoxyphenoxy)acetyl]piperazine](/img/structure/B247628.png)
![1-[4-[2-(4-Bromophenoxy)-1-oxoethyl]-1-piperazinyl]-2-(4-methoxyphenoxy)ethanone](/img/structure/B247630.png)
![1-[(3-Methylphenoxy)acetyl]-4-(phenylsulfonyl)piperazine](/img/structure/B247632.png)
![1-[(3-Methylphenoxy)acetyl]-4-[(4-methylphenyl)sulfonyl]piperazine](/img/structure/B247633.png)
![1-Benzoyl-4-[(4-methylphenoxy)acetyl]piperazine](/img/structure/B247637.png)
![1-[(4-Methylphenoxy)acetyl]-4-(phenylsulfonyl)piperazine](/img/structure/B247638.png)
![3-Cyclopentyl-1-[4-(2-p-tolyloxy-acetyl)-piperazin-1-yl]-propan-1-one](/img/structure/B247645.png)
![1-[4-(3,5-Dimethoxy-benzoyl)-piperazin-1-yl]-2-p-tolyloxy-ethanone](/img/structure/B247646.png)
![1-[(4-Methoxyphenyl)sulfonyl]-4-[(4-methylphenoxy)acetyl]piperazine](/img/structure/B247647.png)
![1-[(4-Chlorophenyl)sulfonyl]-4-[(4-methylphenoxy)acetyl]piperazine](/img/structure/B247649.png)
![1-(2-Furoyl)-4-[(4-methylphenoxy)acetyl]piperazine](/img/structure/B247650.png)
![1-[4-(Biphenyl-4-ylcarbonyl)piperazin-1-yl]-2-(4-methylphenoxy)ethanone](/img/structure/B247651.png)